molecular formula C8H17NO B1217078 Octanamide CAS No. 629-01-6

Octanamide

Cat. No. B1217078
Key on ui cas rn: 629-01-6
M. Wt: 143.23 g/mol
InChI Key: LTHCSWBWNVGEFE-UHFFFAOYSA-N
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Patent
US08536355B2

Procedure details

135.03 g of Dimethyl Amine solution is charged at room temperature and cooled to 10±2° C., then Octanoyl Chloride obtained in EXAMPLE 4 is charged at 8 to 12° C. over a period of 2 hours, and the reaction mixture is stirred at 10 to 15° C. for 30 minutes and then stirred at room temperature for 1 hour and the upper organic layer is separated from lower aqueous layer and 29.80 g of Sodium Chloride (20% solution) is added to the organic layer. This organic layer is washed and 9.94 g of Sodium Sulphate is added to the organic layer to take up water, and the mixture is filtered to obtain crude Octanamide.
Quantity
135.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[NH:2]C.[C:4](Cl)(=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[C:4]([NH2:2])(=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
135.03 g
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 2) °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 10 to 15° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the upper organic layer is separated from lower aqueous layer and 29.80 g of Sodium Chloride (20% solution)
ADDITION
Type
ADDITION
Details
is added to the organic layer
WASH
Type
WASH
Details
This organic layer is washed
ADDITION
Type
ADDITION
Details
9.94 g of Sodium Sulphate is added to the organic layer
FILTRATION
Type
FILTRATION
Details
the mixture is filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCC)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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